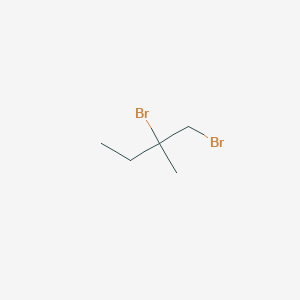

1,2-Dibromo-2-methylbutane

Descripción

Propiedades

IUPAC Name |

1,2-dibromo-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-3-5(2,7)4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFLFLQACQDTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,2-Dibromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of 1,2-Dibromo-2-methylbutane. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a vicinal dibromide, a class of halogenated hydrocarbons with applications in organic synthesis. Its structure, featuring two bromine atoms on adjacent carbons, one of which is a tertiary center, makes it a useful intermediate for introducing functional groups and for studying reaction mechanisms. This document details its preparation, starting from commercially available precursors, and summarizes its key physical and spectroscopic properties.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to 2-methyl-2-butene (B146552). This reaction proceeds via a cyclic bromonium ion intermediate, resulting in the anti-addition of the two bromine atoms across the double bond. For a complete synthetic route, the preparation of the starting alkene, 2-methyl-2-butene, from 2-methyl-2-butanol (B152257) (tert-amyl alcohol) is also described.

Experimental Protocols

Part 1: Synthesis of 2-methyl-2-butene from 2-methyl-2-butanol

This procedure outlines the acid-catalyzed dehydration of a tertiary alcohol to yield the corresponding alkene.

Materials:

-

2-methyl-2-butanol (tert-amyl alcohol)

-

Concentrated sulfuric acid (H₂SO₄)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Boiling chips

Procedure:

-

In a 200 mL round-bottom flask, cautiously add 18 mL of concentrated sulfuric acid to 36 mL of water. Cool the mixture in an ice bath.

-

To the cooled dilute sulfuric acid, add 36 mL (30 g) of 2-methyl-2-butanol.[1]

-

Add a few boiling chips to the flask and assemble a simple distillation apparatus. The receiving flask should be cooled in an ice-water bath to minimize the evaporation of the volatile product.[1]

-

Gently heat the reaction mixture using a heating mantle. The distillation should be carried out until the distillation of the product has nearly ceased, which typically takes 1-2 hours.[1]

-

Transfer the distillate to a separatory funnel and wash it with 10 mL of 10% sodium hydroxide solution to neutralize any acidic impurities.[1]

-

Separate the organic layer and dry it over anhydrous calcium chloride for approximately 30 minutes.[1]

-

Decant the dried product into a clean distillation apparatus and perform a final distillation, collecting the fraction that boils between 37-43 °C. The expected yield of 2-methyl-2-butene is approximately 84%.[1]

Part 2: Synthesis of this compound from 2-methyl-2-butene

This procedure details the bromination of the prepared 2-methyl-2-butene.

Materials:

-

2-methyl-2-butene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or another inert solvent

-

10% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve 2-methyl-2-butene in a suitable amount of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of an equimolar amount of bromine in dichloromethane.

-

Add the bromine solution dropwise to the stirred solution of 2-methyl-2-butene. The characteristic red-brown color of bromine should disappear as it reacts. The addition should be slow enough to maintain the temperature at or below 0 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0 °C.

-

Transfer the reaction mixture to a separatory funnel and wash with 10% sodium thiosulfate solution to quench any unreacted bromine. The organic layer should become colorless.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀Br₂ | [1] |

| Molecular Weight | 229.94 g/mol | [1] |

| CAS Number | 10428-64-5 | [1] |

| Appearance | Colorless liquid | |

| Melting Point | -70.2 °C | [1] |

| Boiling Point | 189 °C (estimated) | [1] |

| Density | 1.6584 g/cm³ | [1] |

| Refractive Index | 1.5064 | [1] |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is essential for the structural elucidation and purity assessment of the compound.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 4.2 | Singlet | 2H | -CH₂Br |

| ~ 2.1 - 2.3 | Quartet | 2H | -CH₂CH₃ |

| ~ 1.9 - 2.1 | Singlet | 3H | -C(Br)CH₃ |

| ~ 1.0 - 1.2 | Triplet | 3H | -CH₂CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 70 - 75 | -C(Br)CH₃ |

| ~ 45 - 50 | -CH₂Br |

| ~ 35 - 40 | -CH₂CH₃ |

| ~ 25 - 30 | -C(Br)CH₃ |

| ~ 10 - 15 | -CH₂CH₃ |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 2980 - 2850 | C-H stretch (alkane) |

| 1465 - 1445 | C-H bend (methylene) |

| 1385 - 1370 | C-H bend (methyl) |

| 650 - 550 | C-Br stretch |

Reaction Mechanism

The bromination of 2-methyl-2-butene is a classic example of an electrophilic addition to an alkene. The mechanism is illustrated below.

References

An In-depth Technical Guide to the Reaction Mechanisms of 1,2-Dibromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromo-2-methylbutane is a vicinal dihalide whose reactivity is primarily characterized by elimination reactions. Due to the presence of two bromine atoms on adjacent carbons, this substrate can undergo single and potentially double dehydrobromination reactions to yield vinylic bromides and alkynes, respectively. The regioselectivity and stereoselectivity of these reactions are dictated by the reaction conditions, particularly the nature of the base employed. This document provides a comprehensive overview of the known and anticipated reaction mechanisms of this compound, supported by available quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Reaction Mechanisms

The primary reaction pathway for this compound when treated with a base is elimination. Substitution reactions are less likely due to steric hindrance and the prevalence of conditions that favor elimination.

Single Dehydrobromination (E2 Mechanism)

The most well-documented reaction of this compound is a single dehydrobromination to form a vinylic bromide.[1] This reaction typically proceeds via an E2 (bimolecular elimination) mechanism, especially in the presence of a strong, non-bulky base. The E2 mechanism is a concerted, one-step process where the base abstracts a proton, and the leaving group (bromide) departs simultaneously, leading to the formation of a double bond.

The regioselectivity of this reaction is of key importance. The structure of this compound offers two possibilities for the initial elimination of hydrogen bromide (HBr):

-

Path A: Elimination of H from C1: This results in the formation of 2-bromo-2-methyl-1-butene .

-

Path B: Elimination of H from C3: This would lead to the formation of 1-bromo-2-methyl-2-butene .

Based on Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene, one might expect 1-bromo-2-methyl-2-butene to be the major product. However, the anti-periplanar geometry required for the E2 transition state is a crucial determining factor. For the elimination to occur, the hydrogen to be removed and the bromine atom on the adjacent carbon must be in the same plane and on opposite sides of the C-C bond.

The reaction to form 2-bromo-2-methyl-1-butene is documented in the NIST Chemistry WebBook, suggesting it is a known product of the dehydrohalogenation of this compound.[1]

Double Dehydrobromination

Vicinal dibromides can undergo a second elimination reaction to form an alkyne, particularly under forcing conditions with a very strong base. In the case of this compound, the product of the first dehydrobromination, a vinylic bromide, can potentially undergo a subsequent elimination of HBr.

Starting from 2-bromo-2-methyl-1-butene, the elimination of the remaining bromine and a vinylic proton would lead to the formation of 2-methyl-1-buten-3-yne . This type of reaction generally requires more stringent conditions than the first elimination because the removal of a vinylic proton is more difficult.

Quantitative Data

Specific quantitative data such as reaction yields and rate constants for this compound are not widely available in the literature. However, thermochemical data for the single dehydrobromination reaction has been reported.

| Reaction | ΔrH° (kJ/mol) | Method | Reference |

| This compound → 2-Bromo-2-methyl-1-butene + HBr | 77.4 ± 6.3 | Eqk | Meged, Levanova, et al., 1980[1] |

Table 1: Enthalpy of reaction for the dehydrobromination of this compound.

Experimental Protocols

Synthesis of 2-Bromo-2-methyl-1-butene via Dehydrobromination

This protocol is adapted from the dehydrobromination of 1,2-dibromo-1,2-diphenylethane.[2]

Materials:

-

This compound

-

Potassium hydroxide (B78521) (KOH), solid

-

Ethylene (B1197577) glycol (1,2-ethanediol)

-

Water

-

95% Ethanol (for potential recrystallization if the product is solid at room temperature)

-

5% Bromine in dichloromethane (for qualitative analysis)

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Heating mantle or Thermwell

-

Beakers

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Ice bath

-

Glass stirring rod

-

Boiling chips

Procedure:

-

To a 100 mL round-bottom flask, add this compound (e.g., 0.01 mol).

-

Carefully add solid potassium hydroxide (e.g., 0.02 mol). Caution: KOH is caustic and should be handled with appropriate personal protective equipment.

-

Add 15-20 mL of ethylene glycol to the flask.

-

Add a few boiling chips and swirl the contents to mix.

-

Assemble a reflux apparatus and heat the mixture to boiling. Maintain a steady reflux for approximately 30-60 minutes.

-

After the reflux period, turn off the heat and allow the mixture to cool slightly.

-

While still warm, pour the reaction mixture into a beaker containing approximately 50 mL of cold water.

-

Cool the mixture in an ice bath to induce precipitation of the organic product.

-

Isolate the crude product by vacuum filtration, washing with a small amount of cold water.

-

The product, 2-bromo-2-methyl-1-butene, is a liquid at room temperature. Therefore, extraction with a low-boiling organic solvent like diethyl ether or dichloromethane would be necessary, followed by washing the organic layer with water and brine, drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent by rotary evaporation.

-

The purity of the product can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Qualitative Test for Unsaturation:

-

Dissolve a small amount of the product in dichloromethane in a test tube.

-

Add a few drops of 5% bromine in dichloromethane. The disappearance of the bromine color indicates the presence of a double bond.

Competing Reactions: Substitution

While elimination is the major pathway, substitution reactions (SN1 and SN2) could be considered as potential minor pathways depending on the reaction conditions.

-

SN2 Reaction: The carbon bearing the bromine at the 2-position is a tertiary carbon, which is highly sterically hindered. Therefore, an SN2 reaction at this position is extremely unlikely. The carbon at the 1-position is primary, but the adjacent tertiary carbon with a bulky bromine atom also provides significant steric hindrance, making an SN2 reaction at C1 unfavorable.

-

SN1 Reaction: An SN1 reaction could potentially occur at the tertiary C2 position, as it would proceed through a relatively stable tertiary carbocation. However, the strong bases and higher temperatures typically used to effect elimination reactions are not conducive to SN1 reactions, which are favored by polar, protic solvents and weaker nucleophiles/bases. In the presence of a strong base like KOH, the rate of the E2 reaction is expected to be much faster than any potential SN1 pathway.

Conclusion

The reaction mechanisms of this compound are dominated by elimination pathways. A single dehydrobromination via an E2 mechanism to yield vinylic bromides, most notably 2-bromo-2-methyl-1-butene, is the most likely and documented reaction under standard basic conditions. A subsequent elimination to form an alkyne, 2-methyl-1-buten-3-yne, is plausible under more forcing conditions with a very strong base. Substitution reactions are expected to be minor or non-existent pathways due to steric hindrance and the typical conditions employed. Further research is required to obtain detailed quantitative data on the yields and product ratios for these reactions.

References

Spectroscopic Analysis of 1,2-Dibromo-2-methylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,2-Dibromo-2-methylbutane, a halogenated alkane of interest in synthetic organic chemistry. Due to the limited availability of experimental spectra in public databases, this guide leverages high-quality predicted data to elucidate the structural features of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, IR, and Mass Spectra of this compound. These predictions are based on established computational models and provide valuable insights into the molecule's spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H NMR Data (500 MHz, CDCl3)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.0 - 4.2 | Doublet of Doublets | 1H | H on C1 (CHaHb-Br) |

| ~3.8 - 4.0 | Doublet of Doublets | 1H | H on C1 (CHaHb-Br) |

| ~2.1 - 2.3 | Quartet | 2H | H on C3 (-CH2-CH3) |

| ~1.8 | Singlet | 3H | H on C2-CH3 |

| ~1.1 | Triplet | 3H | H on C4 (-CH2-CH3) |

Predicted 13C NMR Data (125 MHz, CDCl3)

| Chemical Shift (ppm) | Carbon Atom |

| ~70 - 75 | C2 (Quaternary C-Br) |

| ~50 - 55 | C1 (Primary C-Br) |

| ~35 - 40 | C3 |

| ~25 - 30 | C2-CH3 |

| ~10 - 15 | C4 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |

| 2970 - 2850 | Strong | C-H (alkane) stretching |

| 1465 | Medium | C-H bending (CH2) |

| 1380 | Medium | C-H bending (CH3) |

| 650 - 550 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Predicted Key Mass Fragments (Electron Ionization)

| m/z | Proposed Fragment Ion | Notes |

| 228/230/232 | [C5H10Br2]+• | Molecular ion peak (M, M+2, M+4) with characteristic isotopic pattern for two bromine atoms. |

| 149/151 | [C5H10Br]+ | Loss of a bromine radical. |

| 71 | [C5H11]+ | Loss of two bromine atoms. |

| 57 | [C4H9]+ | Loss of CH2Br radical. |

| 43 | [C3H7]+ | Further fragmentation. |

| 29 | [C2H5]+ | Ethyl cation. |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

1H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Switch the probe to the carbon frequency.

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

-

Accumulate a larger number of scans (typically 1024 or more) due to the lower natural abundance of 13C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm). For 1H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, prepare a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample-loaded salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm-1.

-

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatography (GC) interface.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-300).

-

Data Acquisition and Processing: The detector records the abundance of ions at each m/z value, and the software generates the mass spectrum.

Visualizations

The following diagrams, created using the DOT language, illustrate key relationships and processes in the spectroscopic analysis of this compound.

Early Research on 2-Methyl-1,2-dibromobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the foundational chemistry of 2-methyl-1,2-dibromobutane, a vicinal dibromide. While specific early research literature exclusively focused on this compound is scarce, this document extrapolates from established principles of organic chemistry and studies on analogous structures to present its synthesis, characterization, and key reactions. The information herein is intended to serve as a foundational resource for researchers interested in the chemistry of halogenated alkanes and their utility in synthetic organic chemistry.

Synthesis of 2-Methyl-1,2-dibromobutane

The primary route for the synthesis of 2-methyl-1,2-dibromobutane is the electrophilic addition of bromine (Br₂) to 2-methyl-1-butene (B49056). This reaction proceeds through a characteristic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms across the double bond.

Experimental Protocol: Bromination of 2-Methyl-1-butene

Materials:

-

2-methyl-1-butene

-

Bromine (Br₂)

-

An inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium thiosulfate (B1220275) solution (for quenching)

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-1-butene in an equal volume of an inert solvent.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add a solution of bromine in the same inert solvent dropwise to the stirred solution of the alkene. The characteristic reddish-brown color of bromine should disappear as it reacts.

-

Continue the addition until a faint bromine color persists, indicating the completion of the reaction.

-

Quench any excess bromine by adding a small amount of sodium thiosulfate solution.

-

Transfer the reaction mixture to a separatory funnel and wash with water to remove any water-soluble byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to yield crude 2-methyl-1,2-dibromobutane.

-

Purify the product by fractional distillation.

Signaling Pathway for Synthesis

Caption: Synthesis of 2-methyl-1,2-dibromobutane via a bromonium ion intermediate.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of 2-methyl-1,2-dibromobutane.

| Property | Value |

| Molecular Formula | C₅H₁₀Br₂ |

| Molecular Weight | 229.94 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available; estimated to be high |

| Density | Not readily available; expected to be > 1 g/mL |

| ¹H NMR (Predicted) | Peaks corresponding to CH₃, CH₂, and CHBr groups. The diastereotopic protons of the CH₂Br group would likely appear as an AB quartet. |

| ¹³C NMR (Predicted) | Four distinct signals for the five carbon atoms. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 228, 230, 232 in a 1:2:1 ratio, characteristic of two bromine atoms. Fragments corresponding to the loss of Br and HBr. |

Reactivity: Dehydrobromination

Vicinal dibromides like 2-methyl-1,2-dibromobutane readily undergo dehydrobromination upon treatment with a strong base to form alkenes. The regioselectivity of this elimination reaction is governed by the nature of the base and the substrate structure, potentially leading to a mixture of products according to Zaitsev's and Hofmann's rules.

Experimental Protocol: Dehydrobromination of 2-Methyl-1,2-dibromobutane

Materials:

-

2-methyl-1,2-dibromobutane

-

Potassium hydroxide (B78521) (KOH) or sodium ethoxide (NaOEt)

-

Ethanol (B145695) (as solvent)

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-1,2-dibromobutane in ethanol.

-

Add a concentrated solution of potassium hydroxide in ethanol to the flask.

-

Attach a reflux condenser and heat the mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Distill the product mixture to separate the resulting alkenes from the solvent and inorganic salts.

-

Analyze the product distribution by gas chromatography (GC) or NMR spectroscopy.

Signaling Pathway for Dehydrobromination

Caption: Potential dehydrobromination pathways of 2-methyl-1,2-dibromobutane.

Conclusion

An In-depth Technical Guide on the Physical and Chemical Properties of (2S)-1,2-dibromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of the chiral haloalkane, (2S)-1,2-dibromo-2-methylbutane. This document consolidates structural information, physicochemical data, potential synthetic routes, and expected reactivity, alongside standardized experimental protocols for its characterization.

Molecular Structure and Identification

(2S)-1,2-dibromo-2-methylbutane is a chiral vicinal dibromide. The stereochemistry at the C2 position is designated as 'S' according to the Cahn-Ingold-Prelog priority rules.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2S)-1,2-dibromo-2-methylbutane |

| Molecular Formula | C₅H₁₀Br₂ |

| Molecular Weight | 229.94 g/mol [1][2][3] |

| CAS Number | Not available for the (2S)-isomer specifically. The CAS number for the achiral compound is 10428-64-5.[1][4] |

| Canonical SMILES | CC--INVALID-LINK--(Br)CBr |

Physical Properties

The physical properties of (2S)-1,2-dibromo-2-methylbutane are expected to be identical to its enantiomer, (2R)-1,2-dibromo-2-methylbutane, with the exception of the sign of its optical rotation. The data presented below is for the achiral or racemic mixture, which provides a close approximation for the specific enantiomer.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | -70.2 °C | [1][4] |

| Boiling Point (estimated) | 189 °C | [1][4] |

| Density (predicted) | 1.6584 g/cm³ | [1][4] |

| Refractive Index (predicted) | 1.5064 | [1] |

| LogP (predicted) | 2.9 - 3.31 | [2][4] |

Chemical Properties and Reactivity

As a vicinal dibromide, (2S)-1,2-dibromo-2-methylbutane is expected to undergo typical reactions of this functional group, most notably elimination reactions.

-

Elimination Reactions: Treatment with a strong base can lead to dehydrobromination to form an alkene. The regioselectivity of this elimination will depend on the base used and the reaction conditions. Further elimination to an alkyne is possible under more vigorous conditions.

-

Substitution Reactions: Nucleophilic substitution reactions are also possible, though elimination reactions often compete, especially with sterically hindered substrates and strong, bulky bases.

Stereospecific Synthesis

A common method for the synthesis of chiral vicinal dibromides is the stereospecific bromination of a chiral alkene. For (2S)-1,2-dibromo-2-methylbutane, a potential synthetic route would involve the reaction of (S)-2-methyl-1-butene with bromine (Br₂). The reaction proceeds through a cyclic bromonium ion intermediate, followed by anti-attack of the bromide ion, resulting in the formation of the vicinal dibromide with a defined stereochemistry.

Caption: Stereospecific synthesis of (2S)-1,2-dibromo-2-methylbutane.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize (2S)-1,2-dibromo-2-methylbutane.

The boiling point can be determined using a distillation apparatus.

-

Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of (2S)-1,2-dibromo-2-methylbutane and a boiling chip into the round-bottom flask.

-

Heating: Gently heat the flask.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The chemical shifts, integration, and coupling patterns will provide information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule, providing further evidence of the carbon skeleton.

Experimental Workflow for NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Sample Introduction: Introduce the sample into the mass spectrometer.

-

Ionization: Ionize the sample using a suitable technique (e.g., electron ionization).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion. The resulting mass spectrum will show the molecular ion peak and various fragment peaks. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Logical Relationships of Physical Properties

The physical properties of haloalkanes are influenced by their molecular structure.

Caption: Influence of molecular structure on physical properties of haloalkanes.

References

- 1. 1,2-dibromo-2-methylbutane|lookchem [lookchem.com]

- 2. (2R)-1,2-dibromo-2-methylbutane | C5H10Br2 | CID 101658539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1-Dibromo-2-methylbutane | C5H10Br2 | CID 53427692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Isomers of C5H10Br2: IUPAC Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of the molecular formula C5H10Br2. It includes a systematic breakdown of their IUPAC nomenclature, a compilation of their physical and chemical properties, and detailed experimental protocols for their synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in organic synthesis and drug development, where a precise understanding of isomeric structures and their properties is crucial.

Isomerism in C5H10Br2

The molecular formula C5H10Br2 represents a multitude of isomers, which can be broadly categorized into constitutional isomers and stereoisomers. Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. These can be further classified into chain, position, and functional group isomers. In the case of C5H10Br2, we primarily observe chain and positional isomerism among the acyclic and cyclic structures.

Stereoisomers, on the other hand, have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images), which arise from the presence of chiral centers (for acyclic and cyclic isomers) and geometric constraints (in the case of cyclic isomers, leading to cis-trans isomerism).

IUPAC Nomenclature and Physical Properties of C5H10Br2 Isomers

The systematic naming of the C5H10Br2 isomers follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The following tables provide a detailed list of the constitutional isomers, their IUPAC names, and their known physical properties. The isomers are categorized based on their carbon skeleton: pentane, methylbutane, dimethylpropane, and cyclopentane.

Dibromopentane Isomers (C5H10Br2)

These isomers are based on a five-carbon straight chain.

| IUPAC Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1,1-Dibromopentane | CH3(CH2)3CHBr2 | 189 (est.) | - | 1.640 | 1.500 |

| 1,2-Dibromopentane | CH3(CH2)2CHBrCH2Br | 184 | -28.63 (est.) | 1.669 | 1.5064 |

| 1,3-Dibromopentane | CH3CH2CHBrCH2CH2Br | - | - | - | - |

| 1,4-Dibromopentane | CH3CHBr(CH2)2CH2Br | 98-99 (25 mmHg)[1][2][3] | -34.4[1][2][3] | 1.687[1][2][3] | 1.5085[1][3] |

| 1,5-Dibromopentane | Br(CH2)5Br | 110 (15 mmHg)[4][5] | -34[4][5] | 1.688[4][5] | 1.512[4][5] |

| 2,2-Dibromopentane | CH3CH2CH2CBr2CH3 | 189 (est.)[6] | -28.63 (est.)[6] | 1.640[6] | 1.500[6] |

| 2,3-Dibromopentane | CH3CH2CHBrCHBrCH3 | - | - | - | - |

| 2,4-Dibromopentane | CH3CHBrCH2CHBrCH3 | 40 (4 mmHg)[7] | -28.63 (est.)[7] | 1.64[7] | 1.4960-1.4990[7] |

| 3,3-Dibromopentane | CH3CH2CBr2CH2CH3 | - | - | - | - |

Dibromomethylbutane Isomers (C5H10Br2)

These isomers are based on a branched four-carbon chain (isopentane or 2-methylbutane).

| IUPAC Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1,1-Dibromo-2-methylbutane | (CH3)2CHCHBr2 | - | - | - | - |

| 1,1-Dibromo-3-methylbutane | (CH3)2CHCH2CHBr2 | - | - | - | - |

| 1,2-Dibromo-2-methylbutane | CH3CH2CBr(CH3)CH2Br | 189 (est.)[8] | -70.2[8] | 1.6584[8] | 1.5064[8] |

| 1,2-Dibromo-3-methylbutane | (CH3)2CHCHBrCH2Br | 177[9] | -28.63 (est.)[9] | 1.663[9] | 1.5069[9] |

| 1,3-Dibromo-2-methylbutane | (CH3)2CBrCH(CH3)CH2Br | - | - | - | - |

| 1,3-Dibromo-3-methylbutane | (CH3)2CBrCH2CH2Br | 181.6[10] | -28.63 (est.)[10] | 1.672[10] | 1.5041[10] |

| 1,4-Dibromo-2-methylbutane | BrCH2CH2CH(CH3)CH2Br | 198.7[11][12] | -28.63 (est.)[11][12] | 1.668[11][12] | 1.501[11][12] |

| 2,2-Dibromo-3-methylbutane | (CH3)2CHCBr2CH3 | - | - | - | - |

| 2,3-Dibromo-2-methylbutane | (CH3)2CBrCHBrCH3 | - | - | - | - |

| 1-Bromo-2-(bromomethyl)butane | CH3CH2CH(CH2Br)CH2Br | - | - | - | - |

Dibromodimethylpropane Isomers (C5H10Br2)

These isomers are based on a highly branched three-carbon chain (neopentane or 2,2-dimethylpropane).

| IUPAC Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1,1-Dibromo-2,2-dimethylpropane | (CH3)3CCHBr2 | - | 14[13] | - | - |

| 1,3-Dibromo-2,2-dimethylpropane | (CH3)2C(CH2Br)2 | 182-183 (743 Torr)[14] | - | 1.672[14] | - |

Dibromocyclopentane Isomers (C5H8Br2 - Note: Formula differs)

These are cyclic isomers. Note that the general formula for cyclic alkanes with two bromine substituents is CnH2n-2Br2, so for n=5, it is C5H8Br2. The prompt's C5H10Br2 implies acyclic structures. However, for completeness, the dibromocyclopentanes are often considered alongside.

| IUPAC Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1,1-Dibromocyclopentane | C5H8Br2 (cyclic) | - | - | - | - |

| cis-1,2-Dibromocyclopentane | C5H8Br2 (cyclic) | - | - | - | - |

| trans-1,2-Dibromocyclopentane | C5H8Br2 (cyclic) | - | - | - | - |

| cis-1,3-Dibromocyclopentane | C5H8Br2 (cyclic) | - | - | - | - |

| trans-1,3-Dibromocyclopentane | C5H8Br2 (cyclic) | - | - | - | - |

Experimental Protocols for Synthesis

The synthesis of dibromoalkanes can be achieved through various methods, depending on the desired isomer. Key strategies include the bromination of alkanes, the addition of bromine to alkenes, and the conversion of diols to dibromides.

Synthesis of gem-Dibromoalkanes from Aldehydes

A practical protocol for the synthesis of gem-dibromoalkanes involves the reaction of aldehydes with a tribromide reagent.

Reaction: R-CHO → R-CHBr2

Materials:

-

Aldehyde (e.g., pentanal for the synthesis of 1,1-dibromopentane)

-

Tetrabutylammonium (B224687) tribromide

-

Triphenyl phosphite (B83602)

-

Dichloromethane (solvent)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde in dichloromethane.

-

Add triphenyl phosphite to the solution.

-

Slowly add tetrabutylammonium tribromide to the reaction mixture. The reaction is often rapid, proceeding to completion within minutes at room temperature.[15]

-

Upon completion, the reaction mixture can be washed with a solution of sodium bisulfite to remove any excess bromine.

-

The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude gem-dibromoalkane.

-

Purification can be achieved by distillation or column chromatography.

Synthesis of vic-Dibromoalkanes from Alkenes

The addition of bromine to an alkene is a classic method for preparing vicinal (1,2-) dibromides.

Reaction: R-CH=CH-R' + Br2 → R-CHBr-CHBr-R'

Materials:

-

Alkene (e.g., pent-1-ene for the synthesis of 1,2-dibromopentane)

-

Bromine

-

Dichloromethane or carbon tetrachloride (solvent)

Procedure:

-

Dissolve the alkene in a suitable solvent (e.g., dichloromethane) in a flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Once the addition is complete and the bromine color persists, the reaction is considered complete.

-

The solvent is removed under reduced pressure to yield the vic-dibromoalkane.

-

Further purification can be done by distillation.

Synthesis of 1,5-Dibromopentane from 1,5-Pentanediol (B104693)

Terminal dibromoalkanes can be synthesized from the corresponding diols using hydrobromic acid.

Reaction: HO-(CH2)5-OH + 2HBr → Br-(CH2)5-Br + 2H2O

Materials:

-

1,5-Pentanediol

-

48% Hydrobromic acid

-

Concentrated sulfuric acid

Procedure:

-

In a 500-mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 154 g of 48% HBr.

-

Cool the flask in an ice bath and slowly add 130 g of concentrated sulfuric acid with stirring.

-

To the cold solution, add 35 g of 1,5-pentanediol dropwise.

-

Allow the reaction mixture to stand for 24 hours, then heat on a steam bath for 3 hours.

-

The mixture will separate into two layers. Separate the lower layer (the product) and wash it successively with water, 10% sodium carbonate solution, and again with water.

-

Dry the product with anhydrous magnesium sulfate.

-

The final product can be purified by distillation under reduced pressure.[16]

An alternative method involves the ring-opening bromination of tetrahydropyran.[7][17]

Visualization of Isomeric Relationships

The relationships between the different types of isomers of C5H10Br2 can be visualized using a hierarchical diagram.

Caption: A diagram illustrating the isomeric relationships for C5H10Br2.

This guide provides a foundational understanding of the isomers of C5H10Br2. For specific applications, further detailed analysis of the spectroscopic and toxicological properties of each isomer is recommended.

References

- 1. lookchem.com [lookchem.com]

- 2. 1,3-Dibromo-2-methylbutane | C5H10Br2 | CID 12405397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1-Bromo-2-(bromomethyl)butane | C5H10Br2 | CID 19430964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentane, 2,4-dibromo- | C5H10Br2 | CID 137228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-1-(bromomethyl)cyclobutane | C5H8Br2 | CID 11085527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2,4-DIBROMOPENTANE|19398-53-9 - MOLBASE Encyclopedia [m.molbase.com]

- 10. 1,3-DIBROMO-3-METHYLBUTANE|lookchem [lookchem.com]

- 11. 1-(Bromomethyl)-1-methylcyclobutane | C6H11Br | CID 57548287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. How can I draw all possible stereoisomers for 1 3D class 11 chemistry CBSE [vedantu.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. 1,3-Dibromocyclobutane | C4H6Br2 | CID 14111073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]

molecular weight and formula of 1,2-Dibromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1,2-Dibromo-2-methylbutane. The information is intended for professionals in the fields of chemical research and drug development who may utilize this compound as a synthetic intermediate.

Core Chemical and Physical Properties

This compound is a vicinal dihalide, meaning it has two bromine atoms on adjacent carbon atoms. Its structure and properties make it a useful building block in organic synthesis.

| Property | Value |

| Chemical Formula | C₅H₁₀Br₂ |

| Molecular Weight | 229.94 g/mol |

| CAS Number | 10428-64-5 |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | ~189 °C (estimate)[1] |

| Melting Point | -70.2 °C[1] |

| Density | 1.6584 g/cm³[1] |

| Refractive Index | 1.5064[1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to 2-methyl-1-butene (B49056). The double bond of the alkene acts as a nucleophile, attacking the bromine molecule. This reaction typically proceeds through a cyclic bromonium ion intermediate, followed by the attack of a bromide ion.

Experimental Protocol: Synthesis via Bromination of 2-methyl-1-butene

This protocol is a representative procedure based on standard methods for the bromination of alkenes.

Materials:

-

2-methyl-1-butene

-

Liquid Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-1-butene in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Prepare a solution of bromine in dichloromethane.

-

Slowly add the bromine solution dropwise to the stirred solution of the alkene. The characteristic red-brown color of bromine should disappear as it reacts. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0 °C, and then let it warm to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate to quench any unreacted bromine, followed by water, and finally with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

Safety Precautions:

-

Bromine is highly toxic, corrosive, and volatile. This procedure must be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactions and Mechanisms

As a vicinal dihalide, this compound can undergo several types of reactions, making it a versatile intermediate.

-

Dehydrohalogenation: Treatment with a strong base can lead to elimination reactions. Depending on the reaction conditions and the base used, this can yield bromoalkenes or, with a sufficiently strong base and forcing conditions, potentially 2-methyl-1-butyne.

-

Substitution Reactions: The bromine atoms can be displaced by nucleophiles, although the steric hindrance at the tertiary carbon may influence the reaction pathway and favor elimination.

Dehydrohalogenation Logical Pathway

Caption: Potential dehydrohalogenation pathway.

Spectroscopic Analysis (Predicted)

-

¹H NMR: The spectrum would be expected to show signals for the ethyl group protons (a triplet and a quartet), a singlet for the methyl group protons, and signals for the diastereotopic protons of the CH₂Br group.

-

¹³C NMR: Five distinct signals would be expected, corresponding to the five carbon atoms in the molecule. The carbons bonded to bromine would be shifted downfield.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak. A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 for M, M+2, and M+4) would be expected. Common fragmentation patterns would involve the loss of bromine atoms and alkyl groups.

Applications in Organic Synthesis

This compound is not known to have direct applications in drug development. However, as a halogenated hydrocarbon, it serves as a potential intermediate in the synthesis of more complex molecules. Halogenated alkanes are frequently used in the formation of carbon-carbon bonds through reactions like Grignard reagent formation or as alkylating agents. Its utility lies in its ability to introduce a five-carbon branched chain into a target molecule.

References

In-Depth Technical Guide: 1,2-Dibromo-2-methylbutane (CAS RN: 10428-64-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1,2-Dibromo-2-methylbutane, identified by the CAS Registry Number 10428-64-5.[1][2][3] This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via the bromination of 2-methyl-2-butene (B146552), and describes its purification and characterization. This guide is intended for professionals in research and development who require a thorough understanding of this halogenated alkane for its potential use as a synthetic intermediate. Notably, a review of current scientific literature reveals no significant documented biological activity or established role in signaling pathways for this compound. Its primary relevance to drug development professionals lies in its utility as a building block in organic synthesis and the general toxicological considerations associated with halogenated compounds.

Chemical and Physical Properties

This compound is a halogenated alkane with the molecular formula C₅H₁₀Br₂ and a molecular weight of 229.941 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Registry Number | 10428-64-5 | [1][2][3][4] |

| Molecular Formula | C₅H₁₀Br₂ | [1][2] |

| Molecular Weight | 229.941 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | -70.2 °C | [2] |

| Boiling Point | 189 °C (estimate) | [2] |

| Density | 1.6584 g/cm³ | [2] |

| Refractive Index | 1.5064 | [2] |

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to 2-methyl-2-butene. This reaction proceeds through a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion.

Experimental Protocol: Bromination of 2-methyl-2-butene

This protocol is based on established methods for the bromination of alkenes.

Materials:

-

2-methyl-2-butene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or other inert solvent

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (aqueous, 10%)

-

Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-2-butene in an equal volume of dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel with continuous stirring. The bromine solution should be added at a rate that maintains the reaction temperature below 10 °C. The disappearance of the characteristic red-brown color of bromine indicates its consumption.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (to quench any unreacted bromine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Purification and Characterization

Purification

The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Characterization

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl and ethyl groups, as well as the methylene (B1212753) protons adjacent to the bromine atom. The chemical shifts and splitting patterns will be indicative of the structure.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the five carbon atoms in the molecule. The chemical shifts will be influenced by the presence of the electronegative bromine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkyl groups. The C-Br stretching vibrations are typically observed in the fingerprint region of the spectrum.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for the two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns will correspond to the loss of bromine atoms and alkyl fragments.

Biological Activity and Relevance in Drug Development

A comprehensive search of scientific databases reveals no significant reports on the biological activity of this compound or its involvement in any specific signaling pathways. Halogenated alkanes, as a class of compounds, are generally considered to have potential toxic effects, and some are known to be metabolized to reactive intermediates that can interact with biological macromolecules.[5] However, without specific data for this compound, its biological profile remains uncharacterized.

For drug development professionals, the primary value of this compound is as a synthetic intermediate. The two bromine atoms provide reactive sites for further chemical modifications, allowing for the construction of more complex molecular architectures. For instance, it can be used in the synthesis of chiral molecules and as a precursor for Grignard reagents.[6]

Safety Information

Detailed safety information can be found in the Safety Data Sheet (SDS) for this compound. As with all halogenated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis and purification workflows for this compound.

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Note: Synthesis of 2-Methyl-1-buten-3-yne via Dehydrobromination of 1,2-Dibromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the synthesis of 2-methyl-1-buten-3-yne, a valuable building block in organic synthesis, through the dehydrobromination of 1,2-dibromo-2-methylbutane. The reaction proceeds via a double elimination mechanism utilizing a strong base. This document provides detailed experimental protocols, relevant quantitative data, and a visualization of the reaction pathway to guide researchers in the successful synthesis of this versatile alkyne.

Introduction

Alkynes are fundamental functional groups in organic chemistry, serving as precursors for a wide array of molecular architectures in pharmaceuticals, agrochemicals, and materials science. The dehydrobromination of vicinal dihalides is a classic and effective method for the preparation of alkynes.[1][2] This process involves two sequential E2 elimination reactions, typically facilitated by a strong base, to form two new pi bonds, resulting in a triple bond.[3][4][5] This application note focuses on the specific conversion of this compound to 2-methyl-1-buten-3-yne (also known as isopropenylacetylene).

Reaction and Mechanism

The overall reaction involves the treatment of this compound with a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium tert-butoxide (t-BuOK) in a suitable solvent. The reaction proceeds through a vinyl bromide intermediate, which then undergoes a second elimination to yield the final alkyne product. Due to the formation of a terminal alkyne, the use of a very strong base like sodium amide is often preferred and may require an aqueous workup step to protonate the resulting acetylide anion.[3][5]

General Reaction Scheme:

Quantitative Data

The following tables summarize the key physical properties of the reactant and the primary product.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10428-64-5 | [6] |

| Molecular Formula | C₅H₁₀Br₂ | [6] |

| Molecular Weight | 229.94 g/mol | [6] |

| Boiling Point | 189 °C (estimated) | [6] |

| Density | 1.6584 g/mL | [6] |

| Melting Point | -70.2 °C | [6] |

Table 2: Physical Properties of 2-Methyl-1-buten-3-yne

| Property | Value | Reference |

| CAS Number | 78-80-8 | [7] |

| Molecular Formula | C₅H₆ | [7] |

| Molecular Weight | 66.10 g/mol | [7][8] |

| Boiling Point | 32 °C | [7][9][10] |

| Density | 0.695 g/mL at 25 °C | [7][9] |

| Refractive Index (n20/D) | 1.416 | [7][9] |

| Melting Point | -113 °C | [8][10] |

Experimental Protocols

Two common protocols for the dehydrobromination of vicinal dihalides are provided below. These can be adapted for the synthesis of 2-methyl-1-buten-3-yne from this compound.

Protocol 1: Using Sodium Amide in Liquid Ammonia

This method is particularly effective for the formation of terminal alkynes.[3][5]

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ammonium (B1175870) chloride (for quenching)

-

Ice

-

Round-bottom flask

-

Dry ice/acetone condenser

-

Stirring apparatus

-

Drying tube

Procedure:

-

Setup: Assemble a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet for ammonia, and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath and condense the required volume of ammonia gas.

-

Base Preparation: Carefully add sodium amide to the liquid ammonia with stirring.

-

Substrate Addition: Dissolve this compound in a minimal amount of anhydrous diethyl ether or THF and add it dropwise to the sodium amide/liquid ammonia suspension over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 2-3 hours.

-

Quenching: After the reaction is complete, cautiously quench the reaction by the slow addition of solid ammonium chloride until the blue color, if any, disappears, and then add water.

-

Workup: Allow the ammonia to evaporate. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: The low boiling point of the product allows for purification by fractional distillation.

Protocol 2: Using Potassium Hydroxide (B78521) in Ethanol

This protocol uses a less hazardous base and solvent system but may require higher temperatures.[11]

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of potassium hydroxide in ethanol.

-

Substrate Addition: Add this compound to the ethanolic KOH solution.

-

Reaction: Heat the mixture to reflux and maintain reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining KOH and ethanol.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

-

Purification: Purify the resulting crude product by fractional distillation.

Visualizations

Reaction Pathway

The following diagram illustrates the step-wise E2 elimination pathway for the dehydrobromination of this compound to 2-methyl-1-buten-3-yne.

Caption: Reaction pathway for the formation of 2-methyl-1-buten-3-yne.

Experimental Workflow

The generalized workflow for the synthesis and purification of 2-methyl-1-buten-3-yne is depicted below.

Caption: General experimental workflow for alkyne synthesis.

Safety Considerations

-

This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Sodium Amide: Extremely reactive and corrosive. Reacts violently with water. Handle under an inert atmosphere.

-

Liquid Ammonia: Corrosive and toxic. Use in a well-ventilated area and with appropriate personal protective equipment.

-

Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

2-Methyl-1-buten-3-yne: Flammable liquid. Handle with care and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The dehydrobromination of this compound is a reliable method for the synthesis of 2-methyl-1-buten-3-yne. The choice of base and reaction conditions can be tailored to specific laboratory capabilities and safety considerations. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully synthesize this important alkyne for further applications in drug discovery and development.

References

- 1. Preparation of Alkynes from Vicinal Dihalides - Unacademy [unacademy.com]

- 2. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]

- 6. lookchem.com [lookchem.com]

- 7. 2-METHYL-1-BUTEN-3-YNE | 78-80-8 [chemicalbook.com]

- 8. far-chemical.com [far-chemical.com]

- 9. chembk.com [chembk.com]

- 10. 2-メチル-1-ブテン-3-イン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

Application Notes and Protocols for 1,2-Dibromo-2-methylbutane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,2-dibromo-2-methylbutane, focusing on its primary application in the synthesis of valuable alkyne building blocks. Detailed experimental protocols, reaction parameters, and product characterization data are presented to facilitate its use in research and development.

Overview of Synthetic Applications

This compound is a vicinal dihalide primarily employed as a precursor for the synthesis of alkynes through a double dehydrohalogenation reaction. This transformation is a fundamental method for introducing a carbon-carbon triple bond into a molecular framework. The most common product from the reaction of this compound with a strong base is 2-methyl-1-buten-3-yne , a versatile intermediate in organic synthesis.

Key Reaction:

Synthesis of 2-Methyl-1-buten-3-yne via Double Dehydrohalogenation

The double dehydrohalogenation of this compound is typically achieved using a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium hydroxide (B78521) (KOH) in an alcoholic solvent.[1][2][3] The reaction proceeds via two successive E2 elimination steps.[2][4]

Experimental Protocol with Sodium Amide in Liquid Ammonia

This protocol outlines the synthesis of 2-methyl-1-buten-3-yne from this compound using sodium amide in liquid ammonia. This method is generally favored for its efficiency in promoting the double elimination.[3][4]

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether

-

Ice

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dry ice/acetone condenser

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet for ammonia. Ensure all glassware is thoroughly dried.

-

Reaction Initiation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 100 mL of anhydrous liquid ammonia into the flask.

-

Base Preparation: Carefully add 2.2 equivalents of sodium amide to the liquid ammonia with stirring.

-

Substrate Addition: Dissolve 1 equivalent of this compound in a minimal amount of anhydrous diethyl ether and add it dropwise to the stirring suspension of sodium amide in liquid ammonia over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 2 hours, then let it slowly warm to room temperature overnight to allow the ammonia to evaporate.

-

Workup: Carefully quench the reaction mixture by the slow addition of crushed ice, followed by a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation to yield pure 2-methyl-1-buten-3-yne.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound and 2-Methyl-1-buten-3-yne

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| This compound | C₅H₁₀Br₂ | 229.94 | - | - | - |

| 2-Methyl-1-buten-3-yne | C₅H₆ | 66.10 | 32 | 0.695 | 1.416 |

Table 2: Expected Spectroscopic Data for 2-Methyl-1-buten-3-yne

| Spectroscopy | Key Peaks |

| ¹H NMR | δ (ppm): 5.3 (s, 1H), 5.1 (s, 1H), 3.0 (s, 1H), 1.8 (s, 3H) |

| ¹³C NMR | δ (ppm): 139, 122, 83, 79, 22 |

| IR (cm⁻¹) | ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1620 (C=C stretch) |

Note: Actual yields can vary depending on the purity of reagents and adherence to the protocol. A typical yield for this type of reaction is in the range of 60-80%.

Reaction Mechanism and Workflow

The synthesis of 2-methyl-1-buten-3-yne from this compound proceeds through a well-established double E2 elimination mechanism.

Signaling Pathway (Reaction Mechanism)

Caption: Double E2 elimination mechanism.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-methyl-1-buten-3-yne.

Caption: Experimental workflow for alkyne synthesis.

Alternative Synthetic Routes and Considerations

While sodium amide in liquid ammonia is highly effective, other strong bases can also be used for the dehydrohalogenation of vicinal dihalides.[1][2]

-

Potassium Hydroxide (KOH): Alcoholic KOH can be used, often at elevated temperatures. However, this may lead to a mixture of products, including isomeric alkynes and allenes, and may require more forcing conditions.[1]

-

Potassium tert-butoxide (t-BuOK): This bulky base can also effect the elimination, although its efficacy can be substrate-dependent.

Safety Precautions

-

This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Sodium Amide: Highly reactive and corrosive. Reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Liquid Ammonia: Corrosive and toxic. Use in a well-ventilated area with appropriate safety equipment.

-

Diethyl Ether: Highly flammable. Avoid open flames and sparks.

Conclusion

This compound serves as a valuable and straightforward precursor for the synthesis of 2-methyl-1-buten-3-yne, a useful building block in organic synthesis. The double dehydrohalogenation reaction, particularly with sodium amide in liquid ammonia, provides an efficient route to this alkyne. The protocols and data provided herein are intended to serve as a practical guide for researchers in the fields of organic chemistry and drug development.

References

- 1. Preparation of Alkynes from Vicinal Dihalides - Unacademy [unacademy.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-METHYL-1-BUTEN-3-YNE | 78-80-8 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. (2R)-1,2-dibromo-2-methylbutane | C5H10Br2 | CID 101658539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reddit - The heart of the internet [reddit.com]

Application Notes and Protocols for Reactions with 1,2-Dibromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for chemical reactions involving 1,2-Dibromo-2-methylbutane. The primary focus of these application notes is on elimination reactions, specifically dehydrohalogenation, which is a common and synthetically useful transformation for vicinal dibromides. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development.

Introduction

This compound is a vicinal dibromide that can serve as a precursor for the synthesis of various unsaturated compounds, including vinyl bromides and alkynes. These products are valuable intermediates in organic synthesis, finding applications in the construction of more complex molecules, including pharmacologically active compounds. The protocols outlined below detail the dehydrohalogenation of this compound to yield valuable bromoalkene products.

Key Reactions and Mechanisms

The primary reaction detailed is the elimination of hydrogen bromide (HBr) from this compound. This reaction is typically achieved by treatment with a strong base. The regioselectivity of the elimination is a key consideration, as different constitutional isomers can be formed depending on which proton is removed.

The reaction proceeds via an E2 (elimination, bimolecular) mechanism, where a base abstracts a proton and the leaving group (bromide) departs simultaneously, leading to the formation of a double bond. Due to the presence of two bromine atoms, a subsequent elimination can occur under forcing conditions to yield an alkyne.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-2-methyl-1-butene and 3-Bromo-2-methyl-2-butene via Dehydrohalogenation

This protocol describes the single dehydrohalogenation of this compound using potassium hydroxide (B78521) in an alcoholic solvent. This reaction is expected to yield a mixture of two primary products: 2-Bromo-2-methyl-1-butene and 3-Bromo-2-methyl-2-butene.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel (250 mL)

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.5 g (0.05 mol) of this compound in 50 mL of absolute ethanol.

-

Reagent Addition: While stirring, add 5.6 g (0.1 mol) of potassium hydroxide pellets to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product, a mixture of bromoalkenes, can be purified by fractional distillation.

Data Presentation

The following table summarizes the expected quantitative data for the dehydrohalogenation of this compound based on typical elimination reaction outcomes.

| Product | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Yield (%) |

| 2-Bromo-2-methyl-1-butene | CH₂(C(Br)(CH₃))CH₂CH₃ | 149.03 | ~115-118 | ~30-40 |

| 3-Bromo-2-methyl-2-butene | (CH₃)₂C=C(Br)CH₃ | 149.03 | ~125-128 | ~60-70 |

Note: Yields are estimates and can vary based on reaction conditions and purity of reagents.

Visualizations

Experimental Workflow for Dehydrohalogenation

Application Notes and Protocols: 1,2-Dibromo-2-methylbutane as a Precursor for Diene Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,2-dibromo-2-methylbutane in the synthesis of dienes, particularly 2-methyl-1,3-butadiene (isoprene), a valuable monomer in the production of synthetic rubber and a key structural motif in various natural products and pharmaceuticals. This document outlines the reaction principles, detailed experimental protocols, and expected outcomes based on available chemical literature.

Introduction

This compound serves as a potential precursor for the synthesis of dienes through a double dehydrobromination reaction. This elimination reaction, typically facilitated by a strong base, involves the removal of two molecules of hydrogen bromide from the vicinal dibromide to form two new pi bonds, resulting in a conjugated diene system. The regioselectivity of the elimination is a critical factor, with the potential to yield different diene isomers or alkynes as byproducts. The choice of base and reaction conditions plays a pivotal role in directing the reaction towards the desired diene product.

Reaction Principle

The synthesis of dienes from this compound proceeds via a twofold E2 (bimolecular elimination) mechanism. A strong base abstracts a proton from a carbon atom adjacent to a carbon-bromine bond, leading to the formation of a double bond and the expulsion of a bromide ion. This process is repeated to form the second double bond, yielding a conjugated diene.

The structure of this compound offers the possibility of forming different products depending on which protons are abstracted. The primary potential diene product is 2-methyl-1,3-butadiene. However, the formation of 2-methyl-1,2-butadiene (an allene) or 2-methyl-1-butyne is also possible under certain conditions. The use of sterically hindered bases can favor the formation of the terminal diene (Hofmann product), while less hindered bases might lead to a mixture of products or favor the formation of the more substituted (Zaitsev) alkene in the intermediate step.

Quantitative Data

Precise quantitative data for the double dehydrobromination of this compound is not extensively reported in readily available literature. However, data from related single dehydrobromination reactions of similar substrates can provide insights into the expected regioselectivity. For instance, the dehydrobromination of 2-bromo-2-methylbutane (B1582447) with different bases illustrates the influence of the base on the product distribution.

Table 1: Product Distribution in the Dehydrobromination of 2-Bromo-2-methylbutane

| Base | 2-Methyl-1-butene (Hofmann Product) (%) | 2-Methyl-2-butene (Zaitsev Product) (%) |